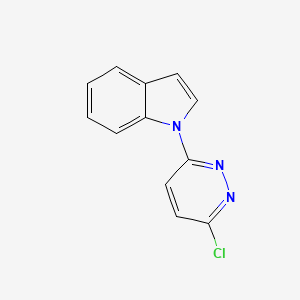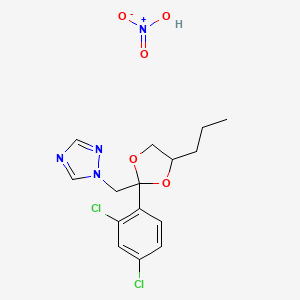
Propiconazole nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propiconazole nitrate is a derivative of propiconazole, a triazole fungicide. Propiconazole is widely used in agriculture to protect crops from fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes . This compound, formed by treating propiconazole with an acidic nitrating agent, has shown enhanced antifungal activity and improved solubility compared to its parent compound .
准备方法
Synthetic Routes and Reaction Conditions
Propiconazole nitrate is synthesized by treating propiconazole with an acidic nitrating agent. The reaction involves the nitration of the triazole ring in propiconazole, resulting in the formation of this compound . The reaction conditions typically include the use of a nitrating agent such as nitric acid or a nitrate salt in an acidic medium. The reaction is carried out at controlled temperatures to ensure the selective nitration of the triazole ring without affecting other functional groups in the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale nitration of propiconazole using similar reaction conditions as described above. The process is optimized to achieve high yields and purity of the final product. The nitration reaction is followed by purification steps, including crystallization and filtration, to obtain this compound in its pure form .
化学反应分析
Types of Reactions
Propiconazole nitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The nitrate group in this compound can be reduced to form propiconazole.
Substitution: The nitrate group can be substituted with other functional groups under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of oxides of this compound.
Reduction: Formation of propiconazole.
Substitution: Formation of substituted derivatives of this compound.
科学研究应用
Propiconazole nitrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its antifungal properties and its impact on microbial communities in soil.
Medicine: Investigated for its potential use in treating fungal infections in humans and animals.
Industry: Used in the formulation of antifungal gels and coatings for various applications.
作用机制
Propiconazole nitrate exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes . By inhibiting this enzyme, this compound disrupts the formation of ergosterol, leading to the inhibition of fungal cell growth and replication . This mechanism of action is similar to that of other triazole fungicides, but this compound has shown enhanced activity due to its improved solubility and bioavailability .
相似化合物的比较
Similar Compounds
Propiconazole: The parent compound of propiconazole nitrate, used widely as a fungicide.
Tebuconazole: Another triazole fungicide with a similar mechanism of action.
Fluconazole: A triazole antifungal used in medical applications.
Uniqueness of this compound
This compound is unique due to its enhanced antifungal activity and improved solubility compared to propiconazole. The nitration of propiconazole results in a compound with better bioavailability and efficacy in various applications .
属性
CAS 编号 |
60207-91-2 |
|---|---|
分子式 |
C15H18Cl2N4O5 |
分子量 |
405.2 g/mol |
IUPAC 名称 |
1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole;nitric acid |
InChI |
InChI=1S/C15H17Cl2N3O2.HNO3/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17;2-1(3)4/h4-6,9-10,12H,2-3,7-8H2,1H3;(H,2,3,4) |
InChI 键 |
OHCCKHXQYTUYED-UHFFFAOYSA-N |
规范 SMILES |
CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


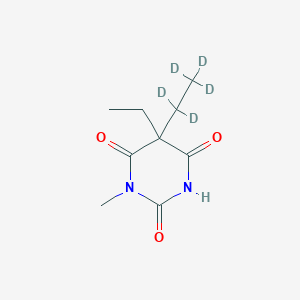
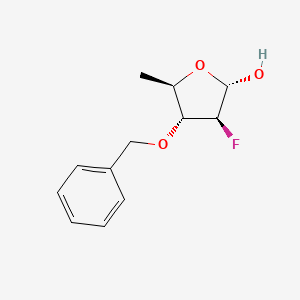

![Tripotassium 7-[[4-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]phenyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B13413439.png)
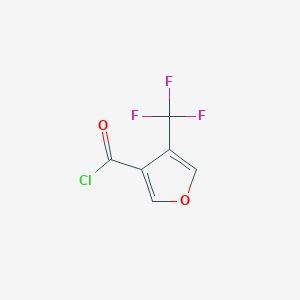
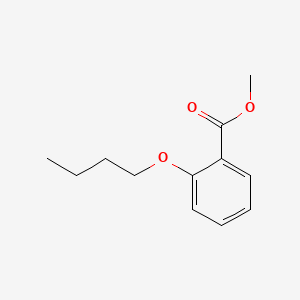
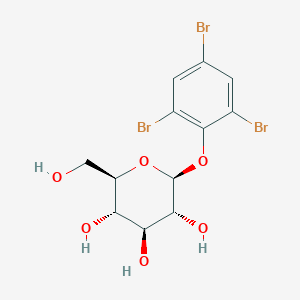
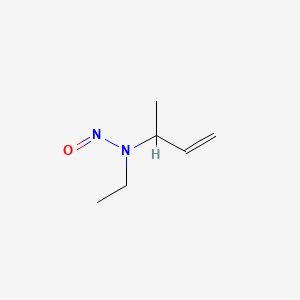
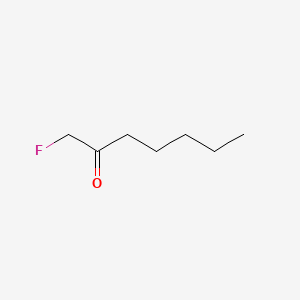
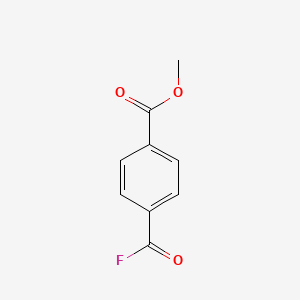
![[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] dihydrogen phosphate](/img/structure/B13413484.png)
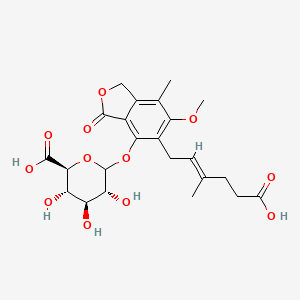
![potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13413496.png)
